molecular formula C10H20ClNO B13415704 4-chloro-N,N-di(propan-2-yl)butanamide CAS No. 4635-60-3

4-chloro-N,N-di(propan-2-yl)butanamide

Cat. No.: B13415704
CAS No.: 4635-60-3
M. Wt: 205.72 g/mol
InChI Key: HOSYQMBAZLKTJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N,N-di(propan-2-yl)butanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a butanamide backbone with a chlorine atom attached to the fourth carbon and two isopropyl groups attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N,N-di(propan-2-yl)butanamide typically involves the reaction of 4-chlorobutyryl chloride with diisopropylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like tetrahydrofuran at low temperatures to control the reaction rate and yield .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N,N-di(propan-2-yl)butanamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction Reactions: Reduction can lead to the formation of primary or secondary amines.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products

    Substitution: Formation of N,N-di(propan-2-yl)butanamide derivatives.

    Oxidation: Formation of 4-chlorobutanoic acid or 4-chlorobutanone.

    Reduction: Formation of N,N-di(propan-2-yl)butylamine.

Scientific Research Applications

4-chloro-N,N-di(propan-2-yl)butanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-chloro-N,N-di(propan-2-yl)butanamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

    N,N-di(propan-2-yl)butanamide: Lacks the chlorine atom, leading to different reactivity and biological activity.

    4-chloro-N,N-di(propan-2-yl)acetamide: Shorter carbon chain, affecting its physical and chemical properties.

    N,N-di(propan-2-yl)acetamide: Both lacks the chlorine atom and has a shorter carbon chain.

Uniqueness

4-chloro-N,N-di(propan-2-yl)butanamide is unique due to the presence of both the chlorine atom and the butanamide backbone. This combination imparts specific reactivity and potential biological activity that distinguishes it from other similar compounds.

Properties

CAS No.

4635-60-3

Molecular Formula

C10H20ClNO

Molecular Weight

205.72 g/mol

IUPAC Name

4-chloro-N,N-di(propan-2-yl)butanamide

InChI

InChI=1S/C10H20ClNO/c1-8(2)12(9(3)4)10(13)6-5-7-11/h8-9H,5-7H2,1-4H3

InChI Key

HOSYQMBAZLKTJR-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)C(=O)CCCCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.